molecular formula C20H24N2O6 B2383847 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034513-90-9

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2383847
CAS No.: 2034513-90-9
M. Wt: 388.42
InChI Key: RYWLDBHNDSBOKM-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.42. The purity is usually 95%.
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Biological Activity

The compound 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide (commonly referred to as compound 1) has garnered attention in recent years due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of compound 1 is C20H24N2O6C_{20}H_{24}N_{2}O_{6}, with a molecular weight of approximately 392.41 g/mol. The structure features a tetrahydroindolizine core substituted with a methoxy group and a trimethoxyphenyl moiety, contributing to its distinctive biological properties.

PropertyValue
Molecular FormulaC20H24N2O6
Molecular Weight392.41 g/mol
XLogP35.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of compound 1 against various cancer cell lines. Notably, research indicates that it exhibits significant cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for compound 1 were reported as follows:
    • MCF-7: IC50 = 3.1 µM
    • HCT116: IC50 = 4.2 µM
    • HEK293: IC50 = 5.0 µM

These values suggest that compound 1 possesses potent antiproliferative properties, comparable to established chemotherapeutic agents.

The mechanism by which compound 1 exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspase pathways leading to programmed cell death in cancer cells. Additionally, it has been observed to inhibit key signaling pathways associated with tumor growth.

Antioxidant Activity

Compound 1 also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicated that it effectively scavenges free radicals and reduces lipid peroxidation, contributing to its protective effects against cellular damage.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compound 1 against various bacterial strains. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: MIC = 16 µM
    • Enterococcus faecalis: MIC = 8 µM

These findings suggest that compound 1 could be a promising candidate for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a controlled study published in MDPI , researchers synthesized several derivatives of compound 1 and evaluated their anticancer efficacy. The study concluded that modifications in the methoxy groups significantly influenced the biological activity of the compounds. The most active derivatives showed IC50 values below those of conventional drugs like doxorubicin and etoposide .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of compound 1 against clinical isolates of resistant bacterial strains. The results indicated that compound 1 not only inhibited bacterial growth but also demonstrated synergy when used in combination with traditional antibiotics .

Properties

IUPAC Name

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-10-17(23)22-7-5-6-13(22)18(14)20(24)21-11-12-8-15(26-2)19(28-4)16(9-12)27-3/h8-10H,5-7,11H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWLDBHNDSBOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C3CCCN3C(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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